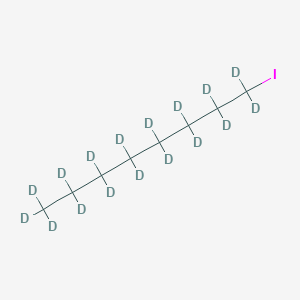

1-Iodooctane-D17

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecadeuterio-8-iodooctane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17I/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLHSHAHTBJTBA-OISRNESJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Iodooctane-D17: Chemical Properties, Structure, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of 1-Iodooctane-D17 (perdeuterated 1-iodooctane). This stable isotope-labeled compound serves as a valuable tool in various research and development settings, particularly in pharmacokinetic and metabolic studies where it is used as a tracer or an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1][2]

Chemical Properties and Structure

This compound is the deuterated analog of 1-iodooctane, with all 17 hydrogen atoms replaced by deuterium. This isotopic substitution results in a significant increase in molecular weight, which is crucial for its use as an internal standard in mass spectrometry-based assays.

Chemical Structure:

-

Linear Formula: C₈D₁₇I

-

SMILES: CCCCCCCCI (for the non-deuterated backbone)

-

InChI: 1S/C8H17I/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3 (for the non-deuterated backbone)[4]

-

InChIKey: UWLHSHAHTBJTBA-UHFFFAOYSA-N (for the non-deuterated backbone)

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 257.1442 g/mol | |

| CAS Number | 340256-37-3 | |

| Appearance | Colorless Liquid | |

| Purity | 98 atom % D | |

| Boiling Point | 225-226 °C (lit.) | |

| Melting Point | -46 °C (lit.) | |

| Density | 1.33 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.4878 (lit.) |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra for the deuterated compound are not widely published, the expected spectral characteristics can be inferred from the data of 1-iodooctane and the known effects of deuteration.

Mass Spectrometry

In a mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected at an m/z of 257, corresponding to [C₈D₁₇I]⁺. The fragmentation pattern would be similar to that of 1-iodooctane but with fragments showing masses increased by the number of deuterium atoms. The base peak for 1-iodooctane is often the butyl cation ([C₄H₉]⁺) at m/z 57. For the deuterated version, a corresponding perdeuterated butyl cation ([C₄D₉]⁺) would be expected at m/z 66. A prominent peak at m/z 127 corresponding to the iodine cation ([I]⁺) would also be expected.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would show characteristic C-D stretching vibrations at approximately 2100-2250 cm⁻¹, which are shifted from the C-H stretching vibrations (2850-3000 cm⁻¹) of the non-deuterated compound. The C-I stretching frequency is typically found in the fingerprint region, below 600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: An ideal ¹H NMR spectrum of this compound with 98 atom % D purity would show very small residual proton signals.

-

²H (Deuterium) NMR: A ²H NMR spectrum would show signals corresponding to the different deuterated positions in the molecule.

-

¹³C NMR: The ¹³C NMR spectrum would be similar to that of 1-iodooctane, but the signals for the deuterated carbons would appear as multiplets due to coupling with deuterium (which has a nuclear spin of 1). The chemical shifts would be very similar to the non-deuterated analog.

Experimental Protocols

Representative Synthesis of this compound

Objective: To synthesize this compound from Octan-1-ol-D18.

Materials:

-

Octan-1-ol-D18

-

Iodine

-

Triphenylphosphine

-

Dichloromethane (anhydrous)

-

Hexane (anhydrous)

-

Sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine in anhydrous dichloromethane.

-

Cool the solution in an ice bath and add iodine portion-wise with stirring.

-

To the resulting slurry, add a solution of Octan-1-ol-D18 in anhydrous dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Upon completion, quench the reaction by adding sodium thiosulfate solution to remove excess iodine.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to yield pure this compound.

-

Confirm the identity and purity of the product using NMR and mass spectrometry.

Use as an Internal Standard in a Pharmacokinetic Study by LC-MS/MS

This compound is primarily used as an internal standard for the quantification of an analogous non-deuterated analyte in biological matrices.

Objective: To quantify a target analyte in plasma samples using this compound as an internal standard.

Methodology:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of the analyte and this compound (internal standard) at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.

-

Prepare a working solution of the internal standard at a fixed concentration.

-

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma sample, add the internal standard working solution.

-

Add a protein precipitating agent (e.g., acetonitrile or methanol) to the plasma sample.

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a suitable C18 reversed-phase column.

-

Employ a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a suitable modifier (e.g., 0.1% formic acid).

-

Inject the prepared sample onto the LC system.

-

-

Mass Spectrometry (MS):

-

Use an electrospray ionization (ESI) source in positive or negative ion mode, depending on the analyte.

-

Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.

-

Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Role in Drug Development and Research

Deuterated compounds like this compound play a crucial role in modern drug discovery and development. The primary application is not as a therapeutic agent itself but as a tool to study the pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics of new drug candidates.

The "deuterium switch" is a strategy where hydrogen atoms in a drug molecule at sites of metabolism are replaced with deuterium. This can slow down the rate of metabolic breakdown, leading to improved pharmacokinetic profiles. While this compound is a simple molecule not intended for this purpose, it is instrumental in the analytical methods used to assess the effects of such a "deuterium switch" in more complex drug molecules.

The metabolic fate of long-chain alkyl halides is of interest in toxicology and environmental science. Studies on similar compounds can provide insights into their potential for bioaccumulation and biotransformation.

Visualizations

Logical Relationship in Drug Development

Caption: Role of this compound in Drug Development Workflow.

Experimental Workflow for Pharmacokinetic Analysis

References

An In-depth Technical Guide to the Synthesis and Isotopic Purity Analysis of 1-Iodooctane-D17

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 1-iodooctane-d17. The methodologies detailed herein are critical for applications in drug metabolism studies, pharmacokinetic analysis, and as internal standards for mass spectrometry. This document outlines a robust synthetic pathway and the analytical techniques required to ensure the high isotopic enrichment of the final product.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process. This strategy ensures a high degree of deuterium incorporation and allows for purification of the intermediate, leading to a final product of high isotopic and chemical purity. The overall synthetic pathway involves the reduction of a perdeuterated carboxylic acid precursor followed by an iodination reaction.

An In-depth Technical Guide to the Physicochemical Properties of Deuterated 1-Iodooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-iodooctane and its deuterated analogue. Understanding these properties is crucial for applications in drug development, mechanistic studies, and as a tracer in various chemical and biological processes. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can subtly but significantly alter the physical and chemical characteristics of a molecule, impacting its metabolic stability, reaction kinetics, and spectroscopic signature.

Core Physicochemical Properties

The following tables summarize the key physicochemical properties of both standard (protium-containing) 1-iodooctane and the predicted properties of its perdeuterated counterpart, 1-iodooctane-d17. The data for the non-deuterated compound is compiled from various sources, while the values for the deuterated compound are estimated based on established principles of kinetic isotope effects.

Table 1: General Properties of 1-Iodooctane and Deuterated 1-Iodooctane

| Property | 1-Iodooctane | Deuterated 1-Iodooctane (this compound) (Estimated) |

| Molecular Formula | C₈H₁₇I | C₈D₁₇I |

| Molecular Weight | 240.13 g/mol [1] | 257.23 g/mol |

| CAS Number | 629-27-6[2] | Not available |

Table 2: Physical Properties of 1-Iodooctane and Deuterated 1-Iodooctane

| Property | 1-Iodooctane | Deuterated 1-Iodooctane (this compound) (Estimated) |

| Melting Point | -46 °C to -45 °C | Slightly higher than -46 °C |

| Boiling Point | 225-226 °C | Slightly higher than 225-226 °C |

| Density | 1.33 g/mL at 25 °C | > 1.33 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.4878 | Slightly higher than 1.4878 |

| Viscosity | Not available | Expected to be slightly higher |

Note on Estimated Values: The properties for deuterated 1-iodooctane are predicted based on the known effects of deuteration. The increased mass of deuterium leads to stronger intermolecular van der Waals forces, which generally results in a higher boiling point, melting point, density, and viscosity. The change in refractive index is also anticipated due to alterations in molecular polarizability.

The Impact of Deuteration: A Logical Overview

The substitution of protium with deuterium introduces subtle yet significant changes in the physicochemical properties of 1-iodooctane. This is primarily due to the greater mass of the deuterium atom compared to the protium atom. The diagram below illustrates the logical flow of how this fundamental difference in mass translates to observable changes in macroscopic properties.

Caption: Logical flow from the fundamental mass difference of deuterium to its effects on the macroscopic physicochemical properties of 1-iodooctane.

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of the physicochemical properties of both deuterated and non-deuterated 1-iodooctane.

Synthesis of Deuterated 1-Iodooctane (Illustrative Example: this compound)

A plausible synthetic route to perdeuterated 1-iodooctane involves the reduction of a deuterated carboxylic acid followed by iodination.

1. Synthesis of Octanoic-d15 Acid:

-

Reaction: Heptanoic acid is subjected to multiple cycles of H/D exchange at the α-position using D₂O and a base catalyst (e.g., NaOD). This is followed by a reduction of the carboxylic acid to the alcohol and subsequent oxidation back to the carboxylic acid to exchange the hydrogens on the other carbon atoms. This cycle is repeated to achieve high levels of deuteration.

-

Protocol:

-

Heptanoic acid is refluxed with a solution of sodium deuteroxide (NaOD) in D₂O for 24 hours.

-

The deuterated heptanoic acid is isolated and then reduced using lithium aluminum deuteride (LiAlD₄) in anhydrous THF to yield heptanol-d15.

-

The heptanol-d15 is then oxidized back to heptanoic-d15 acid using a standard oxidizing agent like Jones reagent prepared with D₂SO₄.

-

The cycle is repeated to increase the deuterium incorporation.

-

Finally, the deuterated heptanoic acid is carboxylated using deuterated methyl magnesium iodide (CD₃MgI) followed by hydrolysis with D₂O to yield octanoic-d15 acid.

-

2. Reduction of Octanoic-d15 Acid to Octanol-d17:

-

Reaction: The deuterated carboxylic acid is reduced to the corresponding alcohol.

-

Protocol:

-

Octanoic-d15 acid is dissolved in anhydrous tetrahydrofuran (THF).

-

The solution is slowly added to a stirred suspension of lithium aluminum deuteride (LiAlD₄) in anhydrous THF at 0 °C.

-

The reaction mixture is then refluxed for 4 hours.

-

After cooling, the reaction is quenched by the sequential addition of D₂O, 15% NaOD in D₂O, and then more D₂O.

-

The resulting precipitate is filtered off, and the filtrate is dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield octanol-d17.

-

3. Conversion of Octanol-d17 to this compound:

-

Reaction: The deuterated alcohol is converted to the corresponding iodide via an Appel reaction.

-

Protocol:

-

To a solution of triphenylphosphine in anhydrous dichloromethane (DCM) is added iodine (I₂) portion-wise at 0 °C.

-

A solution of octanol-d17 in anhydrous DCM is then added dropwise.

-

The reaction is stirred at room temperature for 3 hours.

-

The reaction mixture is then washed with saturated aqueous sodium thiosulfate solution, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

-

Determination of Physicochemical Properties

Standard analytical methods are employed to determine the physicochemical properties.

1. Melting and Boiling Point Determination:

-

Melting Point: A calibrated differential scanning calorimeter (DSC) is used. A small sample is hermetically sealed in an aluminum pan and cooled to a temperature below the expected melting point. The sample is then heated at a constant rate (e.g., 2 °C/min), and the onset of the melting endotherm is recorded as the melting point.

-

Boiling Point: The boiling point is determined using a micro-boiling point apparatus. The sample is placed in a capillary tube with a sealed end inverted within it. The setup is heated in a controlled temperature bath, and the temperature at which a steady stream of bubbles emerges from the inner capillary is recorded as the boiling point.

2. Density Measurement:

-

A calibrated oscillating U-tube density meter is used. The instrument is calibrated with dry air and deionized water. The sample is injected into the U-tube, and the instrument measures the oscillation frequency, which is then converted to a density value at a precisely controlled temperature (e.g., 25.00 ± 0.01 °C).

3. Refractive Index Measurement:

-

A calibrated Abbe refractometer with a constant temperature water bath is used. A few drops of the sample are placed on the prism, and the refractive index (nD) is measured at the sodium D-line (589 nm) at a controlled temperature (e.g., 20.0 ± 0.1 °C).

4. Viscosity Measurement:

-

A calibrated Ubbelohde viscometer is used in a constant temperature bath. The flow time of the liquid between two marked points is measured. The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

This guide provides a foundational understanding of the physicochemical properties of deuterated 1-iodooctane. For specific applications, it is recommended that these properties be determined experimentally for the synthesized deuterated compound.

References

A Technical Guide to the NMR and Mass Spectral Analysis of 1-Iodooctane-D17

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1-iodooctane-d17. Due to the limited availability of public spectral data for the deuterated compound, this guide presents the experimental data for its non-deuterated analog, 1-iodooctane, and offers a detailed theoretical explanation of the spectral changes expected upon deuteration. This approach provides a robust framework for the characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of both 1-iodooctane and its deuterated form is presented below.

| Property | 1-Iodooctane | This compound |

| Molecular Formula | C₈H₁₇I | C₈D₁₇I |

| Molecular Weight | 240.13 g/mol | 257.23 g/mol |

| Appearance | Colorless to light yellow liquid | Colorless liquid |

| Boiling Point | 225-226 °C | Not available |

| Density | 1.33 g/mL at 25 °C | Not available |

| Refractive Index | n20/D 1.4878 | Not available |

Mass Spectrometry Data

Mass spectrometry is a key analytical technique for determining the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrum of this compound

The mass spectrum of this compound is predicted to be significantly different from that of 1-iodooctane due to the mass difference between deuterium and protium.

-

Molecular Ion Peak ([M]⁺•): The molecular ion peak for this compound is expected at an m/z of 257, corresponding to the molecular weight of the deuterated compound. This is 17 mass units higher than the m/z of 240 for 1-iodooctane.

-

Fragmentation Pattern: The fragmentation pattern will be characterized by the loss of fragments containing deuterium. Key expected fragments include:

-

[M-D]⁺: Loss of a deuterium radical, resulting in a peak at m/z 255.

-

[M-I]⁺: Loss of an iodine radical, leading to a peak at m/z 130 (for the C₈D₁₇⁺ fragment).

-

Alkyl Fragments: A series of peaks corresponding to deuterated alkyl fragments will be observed, with masses shifted compared to the non-deuterated compound.

-

Experimental Mass Spectrum of 1-Iodooctane

The following table summarizes the major experimental mass spectral peaks for 1-iodooctane.[1]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 240 | < 5 | [C₈H₁₇I]⁺• (Molecular Ion) |

| 127 | < 10 | [I]⁺ |

| 113 | ~ 30 | [C₈H₁₇]⁺ |

| 85 | ~ 40 | [C₆H₁₃]⁺ |

| 71 | ~ 60 | [C₅H₁₁]⁺ |

| 57 | 100 | [C₄H₉]⁺ (Base Peak) |

| 43 | ~ 70 | [C₃H₇]⁺ |

NMR Spectral Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected NMR Spectra of this compound

The NMR spectra of this compound will be fundamentally different from those of 1-iodooctane.

-

¹H NMR: The ¹H NMR spectrum is expected to show a complete absence of signals, as all hydrogen atoms have been replaced by deuterium. The only observable signal would be from any residual protio-impurities or a reference standard like TMS.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all eight carbon atoms. However, due to coupling with the deuterium atoms (spin I = 1), the signals will appear as multiplets (typically triplets for -CD₂- groups and a quintet for the -CD₃ group) and will be slightly shifted upfield compared to the protonated analog. The signal for the carbon attached to iodine (C1) will be the most deshielded.

-

²H (Deuterium) NMR: A deuterium NMR spectrum would show signals corresponding to the different deuterated positions in the molecule.

Experimental NMR Spectra of 1-Iodooctane

The experimental ¹H and ¹³C NMR data for 1-iodooctane in CDCl₃ are summarized below.

¹H NMR Data of 1-Iodooctane

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.19 | t | 2H | I-CH₂- |

| 1.83 | p | 2H | I-CH₂-CH₂- |

| 1.2-1.4 | m | 10H | -(CH₂)₅- |

| 0.88 | t | 3H | -CH₃ |

¹³C NMR Data of 1-Iodooctane

| Chemical Shift (ppm) | Assignment |

| 33.7 | I-CH₂- |

| 31.8 | I-CH₂-CH₂- |

| 30.5 | -(CH₂)₅- |

| 28.6 | -(CH₂)₅- |

| 28.5 | -(CH₂)₅- |

| 22.6 | -(CH₂)₅- |

| 14.1 | -CH₃ |

| 7.1 | C-I |

Experimental Protocols

Standard experimental protocols for acquiring NMR and mass spectra of liquid samples are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be of high purity to avoid interfering signals.

-

Transfer to NMR Tube: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) in the ion source. This causes the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound.

Caption: Analytical workflow for this compound.

References

Safety and Handling of 1-Iodooctane-D17: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for 1-Iodooctane-D17. The information is compiled from safety data sheets and chemical databases to ensure laboratory personnel can manage this compound responsibly.

Chemical and Physical Properties

This compound is a deuterated form of 1-iodooctane. While specific data for the deuterated compound is limited, the physical and chemical properties are expected to be very similar to its non-deuterated counterpart.

| Property | Value |

| Chemical Formula | C8D17I[1] |

| Molecular Weight | 257.14 g/mol [2] |

| Appearance | Colorless to yellow liquid[1][2] |

| Boiling Point | 225-226 °C (437-439 °F)[1] |

| Melting Point | -46 °C (-51 °F) |

| Flash Point | 87 °C (189 °F) |

| Density | 1.33 g/cm³ |

| Solubility | Insoluble in water |

Toxicological Information

| Hazard | Description |

| Acute Effects | Causes serious eye irritation. May cause skin irritation and respiratory tract irritation. May be harmful if swallowed or inhaled. |

| Chronic Effects | No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC or ACGIH. |

| LD50 (Intraperitoneal, Rat) | 1982 mg/kg |

| LD50 (Intraperitoneal, Mouse) | 1416 mg/kg |

Hazard Identification and GHS Classification

1-Iodooctane is considered a hazardous substance.

| GHS Classification | Hazard Statement |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Combustible Liquid | Warning: Combustible liquid |

Safe Handling and Experimental Protocols

Adherence to proper laboratory procedures is crucial when working with this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side-shields or chemical goggles are mandatory.

-

Hand Protection: Handle with chemical-resistant gloves (e.g., PVC). Dispose of contaminated gloves after use.

-

Skin and Body Protection: Wear impervious clothing and ensure no part of the skin is exposed.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Safety showers and eyewash stations should be readily accessible.

General Handling Protocol

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.

-

Avoid Inhalation: Do not breathe vapor or mist.

-

Ignition Sources: Keep away from open flames, hot surfaces, and sparks. No smoking.

-

Grounding: Take measures to prevent the buildup of electrostatic charge.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed.

-

Protect from light and heat.

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists. |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention. |

Accidental Release and Disposal

Spill Response

-

Evacuate personnel from the area.

-

Ensure adequate ventilation and remove all sources of ignition.

-

Wear appropriate personal protective equipment.

-

Absorb the spill with an inert absorbent material (e.g., sand, earth).

-

Collect the absorbed material into a suitable, closed container for disposal.

-

Do not allow the product to enter drains.

Waste Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Consult with a licensed professional waste disposal service.

Logical Workflow for Safe Handling

References

An In-depth Technical Guide to the Deuterium Isotope Effect in 1-Iodooctane-D17

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide explores the theoretical and practical aspects of the deuterium isotope effect in the context of 1-iodooctane-d17, a perdeuterated analog of 1-iodooctane. While specific experimental data for this particular isotopologue is not extensively available in public literature, this document extrapolates from established principles of physical organic chemistry and data from analogous systems to provide a comprehensive predictive framework. The guide covers the theoretical underpinnings of kinetic isotope effects (KIEs), proposes detailed experimental protocols for their measurement, and presents expected quantitative data for various reaction mechanisms.

Theoretical Framework: Primary vs. Secondary Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1][2] It is a powerful tool for elucidating reaction mechanisms.[2][3] The KIE is expressed as the ratio of the rate constant for the reaction with the light isotopologue (kH) to that of the heavy isotopologue (kD).

Primary Kinetic Isotope Effect (PKIE)

A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[3] For deuterium substitution, the C-D bond has a lower zero-point vibrational energy than the C-H bond due to the greater mass of deuterium. Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate for the deuterated compound. This results in a kH/kD ratio significantly greater than 1, typically in the range of 2-8.

Secondary Kinetic Isotope Effect (SKIE)

A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-determining step. SKIEs are generally smaller than PKIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). They are often categorized by the position of the isotope relative to the reaction center (α, β, etc.).

-

α-Secondary KIEs: Occur with isotopic substitution at the carbon undergoing a change in hybridization. For nucleophilic substitution reactions, a change from sp3 to sp2 hybridization in the transition state (as in an SN1 reaction) leads to a normal KIE (kH/kD ≈ 1.1-1.25). Conversely, the SN2 mechanism, which involves a more crowded sp2-like transition state, typically shows a small inverse or no KIE (kH/kD ≈ 0.95-1.05).

-

β-Secondary KIEs: Result from isotopic substitution on the carbon adjacent to the reaction center. These effects are often attributed to hyperconjugation in the transition state and are typically normal (kH/kD > 1).

Application to this compound

This compound, with the chemical formula CD3(CD2)7I, is a perdeuterated version of 1-iodooctane. The presence of deuterium at all positions allows for the probing of both primary and secondary isotope effects in various reactions.

Nucleophilic Substitution Reactions

For 1-iodooctane, a primary alkyl halide, the most probable nucleophilic substitution mechanism is SN2.

-

Expected Isotope Effect in SN2: In an SN2 reaction, the nucleophile attacks the α-carbon, and the C-I bond is broken concertedly. Since no C-D bonds are broken in the rate-determining step, a secondary kinetic isotope effect is expected. Specifically, an α-secondary KIE would be observed due to the deuterium on the carbon bearing the iodine. As the transition state in an SN2 reaction is sterically hindered and retains sp3 character, a small inverse or near-unity KIE is predicted (kH/kD ≈ 0.95-1.05).

Elimination Reactions

When 1-iodooctane is treated with a strong, bulky base, an E2 elimination reaction can occur.

-

Expected Isotope Effect in E2: The E2 mechanism involves the concerted removal of a β-hydrogen (or deuterium) by the base and the departure of the leaving group. In the case of this compound, a C-D bond at the β-position (C2) is broken in the rate-determining step. This will result in a significant primary kinetic isotope effect, with an expected kH/kD value in the range of 4-7.

Proposed Experimental Protocols

To experimentally determine the kinetic isotope effect of deuterium in this compound, the reaction rates of both the deuterated and non-deuterated analogs must be measured under identical conditions.

Synthesis of this compound

While commercially available from specialized suppliers, this compound can be synthesized from deuterated octanol (octanol-d18) via an Appel reaction or by Finkelstein reaction from the corresponding deuterated tosylate or bromide.

General Protocol for Kinetic Measurements

-

Reaction Setup: A thermostatted reaction vessel is charged with the appropriate solvent and nucleophile or base. The system is allowed to reach thermal equilibrium.

-

Reaction Initiation: A known concentration of either 1-iodooctane or this compound is introduced to initiate the reaction.

-

Monitoring Reaction Progress: The disappearance of the reactant or the appearance of the product is monitored over time using a suitable analytical technique:

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Aliquots of the reaction mixture are taken at regular intervals, quenched, and analyzed to determine the concentration of the reactant or product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The reaction can be monitored in situ in an NMR tube, following the change in integration of characteristic peaks of the reactant and product.

-

Conductivity Measurements: If the reaction produces ions (e.g., in a solvolysis reaction), the change in conductivity of the solution can be monitored.

-

-

Data Analysis: The rate constants (kH and kD) are determined by plotting the concentration data against time and fitting to the appropriate rate law (e.g., pseudo-first-order or second-order). The kinetic isotope effect is then calculated as the ratio kH/kD.

Predicted Quantitative Data

The following table summarizes the expected kinetic isotope effects for reactions of this compound based on theoretical principles and data from analogous systems.

| Reaction Type | Isotopic Substitution Position | Type of KIE | Expected kH/kD | Rationale |

| SN2 | α-carbon (C1) | Secondary | ~0.98 - 1.02 | Slight increase in steric hindrance in the trigonal bipyramidal transition state. |

| E2 | β-carbon (C2) | Primary | ~4 - 7 | C-D bond is broken in the rate-determining step. |

| SN1 | α-carbon (C1) | Secondary | ~1.15 - 1.25 | Rehybridization from sp3 to sp2 in the carbocation intermediate (less likely for primary halides). |

Visualizations

Signaling Pathways

Caption: Competing SN2 and E2 reaction pathways for this compound.

Experimental Workflow

Caption: General experimental workflow for determining the kinetic isotope effect.

Conclusion

The deuterium isotope effect serves as a crucial mechanistic probe in organic chemistry. For this compound, the magnitude of the KIE can effectively distinguish between competing SN2 and E2 pathways. A small, near-unity secondary KIE would be indicative of an SN2 mechanism, whereas a large primary KIE would strongly support an E2 mechanism. The experimental protocols and predictive data presented in this guide provide a solid foundation for researchers investigating the reaction mechanisms of alkyl halides and for those in drug development seeking to modulate metabolic pathways through isotopic substitution.

References

Unlocking New Frontiers in Organic Synthesis: A Technical Guide to the Applications of 1-Iodooctane-D17

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis and biomedical research, the strategic incorporation of stable isotopes has emerged as a powerful tool for elucidating reaction mechanisms, enhancing the metabolic stability of pharmaceuticals, and improving the accuracy of quantitative analyses. Among the arsenal of isotopically labeled compounds, 1-Iodooctane-D17, a perdeuterated analog of 1-iodooctane, offers a unique combination of properties that make it a valuable asset in a range of sophisticated applications. This technical guide provides an in-depth exploration of the potential uses of this compound, complete with illustrative experimental protocols, quantitative data summaries, and detailed workflow diagrams to empower researchers in their scientific endeavors.

Core Applications of this compound

The utility of this compound in organic synthesis and related fields can be broadly categorized into three key areas:

-

Building Block for Deuterated Molecules: As a lipophilic, deuterated alkylating agent, this compound serves as an ideal starting material for the synthesis of more complex deuterated molecules, such as lipids and surfactants. These molecules are of significant interest in neutron scattering studies, where deuterium labeling provides essential contrast for structural analysis, and in the preparation of internal standards for mass spectrometry.[1][2]

-

Mechanistic Elucidation via Kinetic Isotope Effect (KIE) Studies: The replacement of hydrogen with deuterium significantly alters the vibrational frequency of the C-H bond, leading to a measurable change in reaction rates for processes where this bond is broken or perturbed in the rate-determining step. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for probing reaction mechanisms.[3][4][5] this compound can be employed in studies of nucleophilic substitution (SN2) and elimination (E2) reactions to provide insights into transition state structures.

-

Internal Standard for Quantitative Mass Spectrometry: In quantitative analytical techniques like liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving accurate and precise measurements. Due to its chemical similarity to endogenous lipids and other long-chain alkyl compounds, this compound is an excellent candidate for the synthesis of internal standards for lipidomics and metabolic tracer studies, effectively compensating for variations in sample preparation and instrument response.

Data Presentation: Properties and Illustrative Reaction Data

To facilitate the practical application of this compound, the following tables summarize its key physical properties and provide illustrative quantitative data for its potential use in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈D₁₇I |

| Molecular Weight | 257.23 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 225-226 °C (for non-deuterated) |

| Density | ~1.33 g/mL at 25 °C (for non-deuterated) |

| Deuterium Incorporation | ≥ 98 atom % D |

Note: Some physical properties are based on the non-deuterated analogue, 1-iodooctane, as specific data for the deuterated version is limited.

Table 2: Illustrative Quantitative Data for a Williamson Ether Synthesis

| Entry | Electrophile | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1-Iodooctane | Sodium phenoxide | DMF | 80 | 6 | 92 |

| 2 | This compound | Sodium phenoxide | DMF | 80 | 6 | 91 |

This table presents hypothetical data for a Williamson ether synthesis to illustrate the expected high reactivity of this compound, which is comparable to its non-deuterated counterpart in reactions where the C-D bond is not cleaved.

Experimental Protocols

The following sections provide detailed, illustrative methodologies for key experiments utilizing this compound.

Protocol 1: Synthesis of a Deuterated Lipid Standard (d₁₇-Octyl Phenyl Ether)

This protocol describes a representative Williamson ether synthesis to prepare a deuterated lipid standard.

Materials:

-

This compound (1.0 eq)

-

Sodium phenoxide (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium phenoxide and anhydrous DMF.

-

Stir the mixture at room temperature until the sodium phenoxide is fully dissolved.

-

Add this compound to the solution via syringe.

-

Heat the reaction mixture to 80°C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench by adding water.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired d₁₇-octyl phenyl ether.

Protocol 2: General Procedure for a Kinetic Isotope Effect Study (SN2 Reaction)

This protocol outlines a general method for determining the secondary kinetic isotope effect in an SN2 reaction comparing 1-iodooctane and this compound.

Materials:

-

1-Iodooctane

-

This compound

-

Nucleophile (e.g., sodium thiophenoxide)

-

Anhydrous solvent (e.g., DMF)

-

Internal standard for GC or HPLC analysis (e.g., nonane)

-

Standard laboratory glassware, thermostat, and analytical instrumentation (GC or HPLC)

Procedure:

-

Prepare two separate stock solutions of identical concentration, one with 1-iodooctane and the other with this compound, in the chosen anhydrous solvent. Also, prepare a stock solution of the nucleophile.

-

In two separate temperature-controlled reaction vessels, place equal volumes of the 1-iodooctane and this compound stock solutions.

-

Add a known amount of the internal standard to each reaction vessel.

-

Initiate the reactions simultaneously by adding an equal volume of the nucleophile stock solution to each vessel.

-

At regular time intervals, withdraw aliquots from each reaction mixture and quench the reaction (e.g., by adding a dilute acid).

-

Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining alkyl iodide relative to the internal standard.

-

Plot the natural logarithm of the concentration of the alkyl iodide versus time for both reactions. The slope of the resulting line will be the negative of the rate constant (k).

-

Calculate the kinetic isotope effect (KIE) as the ratio of the rate constant for the non-deuterated reaction (k

H) to the rate constant for the deuterated reaction (kD): KIE = kH/kD.

Protocol 3: Preparation of a Deuterated Internal Standard for Lipidomics

This protocol describes the synthesis of a deuterated fatty acid, which can be used as an internal standard in lipidomics analysis.

Materials:

-

This compound (1.0 eq)

-

Diethyl malonate (1.1 eq)

-

Sodium ethoxide (2.5 eq)

-

Anhydrous ethanol

-

Potassium hydroxide

-

Hydrochloric acid

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Malonic Ester Synthesis:

-

In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol.

-

Add diethyl malonate dropwise to the stirred solution at room temperature.

-

After stirring for 30 minutes, add this compound and heat the mixture to reflux for 8 hours.

-

Cool the reaction, remove the ethanol under reduced pressure, and add water.

-

Extract the product with diethyl ether, dry the organic layer, and concentrate to obtain the crude deuterated diethyl octylmalonate.

-

-

Hydrolysis and Decarboxylation:

-

To the crude product, add a solution of potassium hydroxide in ethanol/water.

-

Heat the mixture to reflux for 4 hours to hydrolyze the esters.

-

Cool the reaction and acidify with concentrated hydrochloric acid until the pH is ~1.

-

Heat the acidic solution to reflux for 6 hours to effect decarboxylation.

-

Cool the mixture and extract the deuterated nonanoic acid with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the final product.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual workflows related to the applications of this compound.

Caption: Synthetic pathway for deuterated lipids.

References

The Role of 1-Iodooctane-D17 in Advancing Quantitative Analytical Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of quantitative analytical chemistry, particularly in assays involving mass spectrometry, the use of stable isotope-labeled internal standards is paramount for achieving the highest levels of accuracy and precision. This technical guide elucidates the critical role of 1-Iodooctane-D17, a deuterated analog of 1-iodooctane, as an internal standard. We will delve into the core principles of its application, provide detailed experimental protocols for a representative analytical method, present quantitative performance data, and illustrate key concepts through diagrams. This document serves as a comprehensive resource for professionals in research and development who require robust and reliable quantitative methods.

Introduction: The Imperative for Internal Standards in Quantitative Analysis

Quantitative analysis, the process of determining the precise amount of a substance in a sample, is susceptible to various sources of error. These can arise during sample preparation, such as incomplete extraction or analyte loss, and during instrumental analysis, due to fluctuations in instrument response or matrix effects. Matrix effects, caused by other components in the sample, can suppress or enhance the signal of the target analyte, leading to inaccurate quantification.

To mitigate these variabilities, an internal standard (IS) is introduced to both the calibration standards and the unknown samples. The ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the analytical instrument. The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This normalization corrects for variations that affect both the analyte and the internal standard equally.

Deuterated Internal Standards: The Gold Standard

The most effective internal standards are stable isotope-labeled (SIL) versions of the analyte. Deuterated standards, where one or more hydrogen atoms are replaced by deuterium (a stable isotope of hydrogen), are a common and effective type of SIL-IS. Because the chemical properties of a molecule are primarily determined by its electron configuration, the substitution of hydrogen with deuterium results in a compound that behaves nearly identically to the non-labeled analyte during extraction, chromatography, and ionization. However, due to the mass difference, the deuterated standard can be separately detected by a mass spectrometer.

This compound is the deuterated form of 1-iodooctane, with 17 of its hydrogen atoms replaced by deuterium. This significant mass increase ensures a clear distinction from the non-labeled 1-iodooctane in a mass spectrum, preventing signal overlap.

Physicochemical Properties of 1-Iodooctane and its Deuterated Analog

A summary of the key physicochemical properties of 1-iodooctane and this compound is presented in Table 1. Their near-identical properties are crucial for the efficacy of this compound as an internal standard.

| Property | 1-Iodooctane | This compound |

| Molecular Formula | C₈H₁₇I | C₈D₁₇I |

| Molecular Weight | 240.12 g/mol | ~257.22 g/mol |

| Boiling Point | 225-226 °C | Expected to be very similar to 1-iodooctane |

| Density | 1.33 g/mL at 25 °C | Expected to be slightly higher than 1-iodooctane |

| Solubility | Insoluble in water, soluble in organic solvents | Insoluble in water, soluble in organic solvents |

Application: Quantification of 1-Iodooctane in Industrial Wastewater

To illustrate the practical application of this compound, we present a hypothetical but realistic scenario: the determination of 1-iodooctane contamination in industrial wastewater using headspace gas chromatography-mass spectrometry (GC-MS). 1-iodooctane may be present in industrial effluent as a byproduct of synthesis or as an unreacted starting material.

Experimental Protocol: Headspace GC-MS Analysis

This protocol details the steps for the quantitative analysis of 1-iodooctane in a water matrix.

4.1.1. Materials and Reagents

-

1-Iodooctane (analytical standard)

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Sodium chloride (analytical grade)

-

20 mL headspace vials with PTFE-lined septa

4.1.2. Preparation of Standards

-

Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of 1-iodooctane and 10 mg of this compound in separate 10 mL volumetric flasks using methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the 1-iodooctane primary stock solution with methanol to achieve concentrations ranging from 1 µg/L to 100 µg/L.

-

Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound primary stock solution with methanol.

4.1.3. Sample Preparation

-

Place 10 mL of the water sample into a 20 mL headspace vial.

-

Add 3 g of sodium chloride to the vial to increase the partitioning of 1-iodooctane into the headspace ("salting-out" effect).

-

Spike the sample with 10 µL of the 10 µg/mL this compound internal standard spiking solution to achieve a final concentration of 10 µg/L.

-

Immediately seal the vial with a PTFE-lined septum and cap.

-

Prepare calibration curve samples by adding the appropriate volume of each working standard solution and 10 µL of the internal standard spiking solution to 10 mL of deionized water in separate headspace vials.

4.1.4. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Autosampler: Headspace autosampler (e.g., Agilent 8697)

-

Column: DB-624 or similar, 30 m x 0.25 mm ID x 1.4 µm film thickness

-

Oven Program:

-

Initial temperature: 40°C, hold for 5 minutes

-

Ramp: 10°C/min to 200°C

-

Hold: 5 minutes

-

-

Inlet: Splitless, 250°C

-

Carrier Gas: Helium, constant flow at 1.2 mL/min

-

Headspace Sampler Conditions:

-

Oven Temperature: 80°C

-

Loop Temperature: 90°C

-

Transfer Line Temperature: 100°C

-

Incubation Time: 15 minutes

-

-

Mass Spectrometer Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

1-Iodooctane ions: m/z 113, 57

-

This compound ions: m/z 130, 64

-

-

4.1.5. Data Analysis and Quantification

-

Generate a calibration curve by plotting the ratio of the peak area of 1-iodooctane to the peak area of this compound against the concentration of the 1-iodooctane standards.

-

Calculate the concentration of 1-iodooctane in the unknown samples using the response ratio obtained from the sample analysis and the linear regression equation from the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the described method.

| Parameter | Value |

| Linearity (R²) | > 0.995 |

| Calibration Range | 1 - 100 µg/L |

| Limit of Detection (LOD) | 0.5 µg/L |

| Limit of Quantification (LOQ) | 1.0 µg/L |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (Recovery) | 85 - 115% |

Visualizing the Workflow and Principles

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the fundamental principle of using a deuterated internal standard.

Caption: Workflow for the quantitative analysis of 1-iodooctane using this compound as an internal standard.

Caption: Principle of analytical variability correction using a deuterated internal standard.

Conclusion

This compound serves as an exemplary internal standard for the quantitative analysis of its non-deuterated counterpart, 1-iodooctane. Its use in methods such as headspace GC-MS allows for the correction of inevitable variations in sample preparation and instrumental analysis, thereby ensuring the generation of highly accurate and precise data. The principles and protocols outlined in this guide are broadly applicable to a wide range of quantitative assays and underscore the indispensable role of deuterated internal standards in modern analytical chemistry. For researchers and professionals in drug development and other scientific fields, the proper application of such standards is a cornerstone of robust and reliable quantitative analysis.

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Quantification of 1-Iodooctane Using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-iodooctane, a non-polar alkyl halide. Due to the inherent difficulty in ionizing such compounds directly, a pre-column derivatization strategy was employed using 4-dimethylaminopyridine (4-DMAP). This approach introduces a permanently charged moiety, significantly enhancing ionization efficiency for electrospray ionization (ESI). The method utilizes 1-Iodooctane-d17 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2] The developed protocol is suitable for trace-level quantification of alkyl halides, which are often monitored as potential genotoxic impurities (PGIs) in pharmaceutical manufacturing.[3][4]

Introduction

Alkyl halides, such as 1-iodooctane, are a class of compounds frequently used as reagents and starting materials in the synthesis of active pharmaceutical ingredients (APIs).[4] However, they are also considered potential genotoxic impurities (PGIs) due to their ability to alkylate DNA. Regulatory guidelines necessitate the monitoring and control of PGIs at very low levels, often in the parts-per-million (ppm) range relative to the API.

The analysis of non-polar compounds like 1-iodooctane by LC-MS/MS is challenging due to their poor ionization efficiency in common ESI and atmospheric pressure chemical ionization (APCI) sources. To overcome this limitation, chemical derivatization can be employed to introduce a functional group that is readily ionizable. This method utilizes 4-dimethylaminopyridine (4-DMAP) to form a charged pyridinium derivative of 1-iodooctane, which can be sensitively detected by positive-ion ESI-MS/MS. The use of a stable isotope-labeled internal standard, this compound, is critical for reliable quantification, as it mimics the chemical behavior of the analyte throughout the entire analytical process.

Experimental Protocols

Materials and Reagents

-

1-Iodooctane (Analyte)

-

This compound (Internal Standard, IS)

-

4-Dimethylaminopyridine (4-DMAP, Derivatizing Agent)

-

Acetonitrile (LC-MS Grade)

-

Water (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Formate (LC-MS Grade)

-

Sample Matrix (e.g., API, reaction mixture)

Standard and Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of 1-iodooctane and this compound (IS) at 1 mg/mL in acetonitrile.

-

Working Standard Solutions: Prepare serial dilutions of the 1-iodooctane stock solution in acetonitrile to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

-

Sample Preparation: Accurately weigh 50 mg of the sample (e.g., API) into a vial. Dissolve in 1 mL of acetonitrile.

-

Spiking and Derivatization:

-

To 100 µL of each standard, quality control (QC), and sample solution, add 10 µL of the internal standard working solution (100 ng/mL).

-

Add 50 µL of the 4-DMAP derivatizing agent solution (10 mg/mL in acetonitrile).

-

Vortex the mixture and incubate at 60°C for 60 minutes.

-

After cooling to room temperature, dilute the mixture with 840 µL of the initial mobile phase (95% Acetonitrile, 5% Water with 0.1% Formic Acid).

-

Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Instrumentation and Conditions

The derivatized samples were analyzed using a triple quadrupole mass spectrometer equipped with a Hydrophilic Interaction Liquid Chromatography (HILIC) system. HILIC is well-suited for retaining the polar, charged derivatives formed during the reaction.

Table 1: Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| HPLC System | Standard LC System |

| Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 95% B (0-1 min), 95-50% B (1-5 min), 50% B (5-6 min), 95% B (6.1-8 min) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Autosampler Temp | 10°C |

Table 2: Mass Spectrometry (MS/MS) Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

| Dwell Time | 100 ms |

| MRM Transitions | Precursor Ion (m/z) |

| 1-Iodooctane-DMAP | 235.2 |

| 1-Iodooctane-DMAP (Confirming) | 235.2 |

| This compound-DMAP (IS) | 252.3 |

Note: Precursor and product ions are based on the formation of the N-octyl-4-dimethylaminopyridinium cation. The primary fragment corresponds to the 4-DMAP molecule.

Diagrams

Caption: Figure 1. Experimental workflow for the quantification of 1-iodooctane.

Caption: Figure 2. Troubleshooting guide for LC-MS/MS analysis.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of 1-iodooctane. The derivatization with 4-DMAP was successful, leading to a significant increase in signal intensity compared to the direct analysis of the underivatized compound. The HILIC chromatography provided good retention and symmetric peak shape for the polar derivative.

The use of the stable isotope-labeled internal standard, this compound, ensured the reliability of the method. The analyte and the IS co-eluted, which is ideal for correcting any matrix-induced ion suppression or enhancement and variations in instrument response.

The method was validated according to standard guidelines, assessing linearity, sensitivity, precision, and accuracy. A summary of the performance characteristics is presented in Table 3.

Table 3: Method Performance Summary

| Parameter | Result |

| Linearity (r²) | > 0.998 |

| Calibration Range | 1 - 1000 ng/mL |

| Limit of Detection (LOD) | 0.3 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Accuracy (% Recovery at 3 Levels) | 95.2% - 104.5% |

| Precision (%RSD at 3 Levels) | < 10% |

| Matrix Effect | Minimal (Corrected by IS) |

| Specificity | No interference from blank matrix |

The results indicate that the method is highly sensitive, with an LOQ of 1.0 ng/mL, which corresponds to 20 ppm when analyzing a 50 mg/mL sample solution. This sensitivity is sufficient for the control of potential genotoxic impurities at the levels required by regulatory agencies. The excellent accuracy and precision across the validated range demonstrate the robustness of the method for routine analysis in a quality control environment.

Conclusion

A highly sensitive, specific, and robust LC-MS/MS method has been developed and validated for the quantification of 1-iodooctane in a sample matrix. The key to the method's success is the pre-column derivatization with 4-DMAP, which overcomes the challenge of poor ionization of the non-polar analyte. The use of this compound as a stable isotope-labeled internal standard ensures the accuracy and precision of the results. This method is well-suited for trace-level analysis of alkyl halides and can be readily implemented in laboratories supporting pharmaceutical development and manufacturing.

References

- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dspace.library.uu.nl [dspace.library.uu.nl]

- 4. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol for the Quantification of 1-Iodooctane in Human Plasma using 1-Iodooctane-d17 as an Internal Standard

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of small molecules in biological matrices.

Introduction

1-Iodooctane is an alkyl halide that may be of interest in various research contexts, including environmental exposure studies and as a potential metabolite or impurity in pharmaceutical development.[1] Accurate quantification of such compounds in complex biological matrices like plasma is crucial for toxicokinetic and pharmacokinetic assessments. Due to the inherent variability in sample preparation and potential for matrix effects in mass spectrometry-based assays, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended for achieving reliable and accurate results.[2][3] This protocol describes a method for the quantification of 1-iodooctane in human plasma using 1-Iodooctane-d17 as an internal standard, employing gas chromatography-mass spectrometry (GC-MS). The use of a deuterated internal standard like this compound, which has nearly identical chemical and physical properties to the analyte, helps to correct for variations during sample extraction, derivatization, and analysis.[4]

Experimental Protocols

1. Materials and Reagents

-

1-Iodooctane (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Deionized water (18 MΩ·cm)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials with inserts (for GC-MS)

2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Primary Stock Solutions: Prepare 1 mg/mL stock solutions of 1-iodooctane and this compound in methanol.

-

Working Standard Solutions: Serially dilute the 1-iodooctane stock solution with methanol to prepare working standard solutions for spiking into plasma to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

-

Calibration Standards (CS): Spike blank human plasma with the appropriate working standard solutions to prepare a series of calibration standards. A typical concentration range might be 1, 2, 5, 10, 20, 50, and 100 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 3, 30, and 80 ng/mL) from a separate weighing of the 1-iodooctane standard.

3. Plasma Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for double blank samples) and vortex briefly.

-

Add 500 µL of cold methyl tert-butyl ether (MTBE) to each tube.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 14,000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried extract in 50 µL of methanol.

-

Transfer the reconstituted sample to an autosampler vial with an insert for GC-MS analysis.

4. GC-MS Instrumentation and Conditions

The following are representative GC-MS parameters. Optimization may be required.

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |

| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temp 50°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 2 min |

| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | 1-Iodooctane: m/z (to be determined based on fragmentation pattern) This compound: m/z (to be determined based on fragmentation pattern) |

| Dwell Time | 100 ms |

Data Presentation

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Model | R² |

| 1-Iodooctane | 1 - 100 | Linear (1/x²) | >0.995 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (%CV) (n=6) | Inter-day Accuracy (%) (n=18) | Inter-day Precision (%CV) (n=18) |

| LQC | 3 | 98.5 | 5.2 | 101.2 | 6.8 |

| MQC | 30 | 102.1 | 4.1 | 100.5 | 5.5 |

| HQC | 80 | 99.3 | 3.5 | 98.9 | 4.2 |

Table 3: Recovery and Matrix Effect

| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| LQC | 3 | 85.2 | 95.8 |

| HQC | 80 | 88.1 | 97.2 |

Mandatory Visualization

Caption: Experimental workflow for 1-iodooctane analysis in plasma.

Caption: Principle of using a deuterated internal standard.

Conclusion

This application note provides a detailed protocol for the quantification of 1-iodooctane in human plasma using this compound as an internal standard with GC-MS analysis. The use of a stable isotope-labeled internal standard is essential for mitigating variability and ensuring high-quality, reliable data in bioanalytical studies.[5] The described liquid-liquid extraction procedure and GC-MS conditions offer a robust starting point for method development and validation. This methodology can be adapted for other volatile organic compounds in biological matrices, contributing to advancements in clinical and research settings.

References

- 1. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Analysis of Persistent Organic Pollutants using Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Persistent Organic Pollutants (POPs) are a group of toxic chemicals that are resistant to environmental degradation, leading to their bioaccumulation in human and animal tissues and their long-range transport across the globe.[1][2][3][4] The accurate and sensitive analysis of these compounds in various environmental and biological matrices is crucial for monitoring their levels, assessing their impact on health, and enforcing regulations. This document provides a detailed overview of the analytical workflow for POPs, with a focus on the use of deuterated internal standards to ensure data quality and accuracy.

While this document was initially conceptualized to focus on the specific use of 1-Iodooctane-D17, a comprehensive review of scientific literature and application notes did not yield specific examples of its use as an internal standard for the analysis of persistent organic pollutants. However, the principles and protocols outlined herein are broadly applicable to the use of other deuterated internal standards commonly employed in POPs analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Deuterated analogs are frequently used as internal standards to improve the accuracy of quantitative analysis by correcting for analyte loss during sample preparation and instrumental analysis.[5]

Analytical Workflow Overview

The analysis of POPs is a multi-step process that involves sample collection, preparation (including extraction and cleanup), and instrumental analysis. The use of a deuterated internal standard is a critical component of this workflow, as it is added at the beginning of the sample preparation process and experiences similar conditions as the target analytes, thus allowing for accurate quantification.

Below is a generalized workflow for the analysis of POPs in an environmental solid matrix (e.g., soil, sediment).

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for the successful analysis of POPs, as it involves extracting the analytes from a complex matrix and removing interfering substances.

Materials:

-

Homogenized solid sample (e.g., soil, sediment)

-

This compound solution (or other suitable deuterated internal standard) in a non-interfering solvent (e.g., isooctane)

-

Diatomaceous earth

-

Accelerated Solvent Extractor (ASE) system

-

ASE extraction cells

-

Collection vials

-

Hexane, Dichloromethane (DCM), Acetone (pesticide residue grade or equivalent)

-

Solid Phase Extraction (SPE) cartridges (e.g., Florisil®, silica gel)

-

Nitrogen evaporator

-

Autosampler vials with inserts

Protocol:

-

Sample Weighing and Spiking:

-

Weigh approximately 10 g of the homogenized sample into a clean beaker.

-

Spike the sample with a known amount of the this compound internal standard solution. The spiking level should be chosen to be in the mid-range of the calibration curve.

-

Thoroughly mix the spiked sample and allow it to equilibrate for at least 30 minutes.

-

-

Accelerated Solvent Extraction (ASE):

-

Mix the spiked sample with diatomaceous earth and load it into an ASE extraction cell.

-

Place the cell in the ASE system.

-

Extract the sample using a mixture of hexane and acetone (1:1, v/v) under the following conditions:

-

Oven Temperature: 100 °C

-

Pressure: 1500 psi

-

Static Time: 5 minutes

-

Number of Cycles: 2

-

-

Collect the extract in a collection vial.

-

-

Extract Concentration:

-

Transfer the extract to a Kuderna-Danish (KD) concentrator or a nitrogen evaporator.

-

Concentrate the extract to approximately 1 mL.

-

Perform a solvent exchange to hexane if necessary.

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Activate an SPE cartridge (e.g., Florisil®) by passing hexane through it.

-

Load the concentrated extract onto the SPE cartridge.

-

Elute the POPs from the cartridge using a suitable solvent or solvent mixture (e.g., a gradient of hexane and dichloromethane). The exact elution profile will depend on the specific POPs being targeted.

-

Collect the eluate.

-

-

Final Concentration:

-

Concentrate the cleaned extract to a final volume of 1 mL using a gentle stream of nitrogen.

-

Transfer the final extract to an autosampler vial for GC-MS analysis.

-

Instrumental Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the standard technique for the analysis of POPs. The use of tandem mass spectrometry (MS/MS) can provide enhanced selectivity and sensitivity.

Instrumentation:

-

Gas Chromatograph with a split/splitless injector

-

Tandem Mass Spectrometer (MS/MS)

-